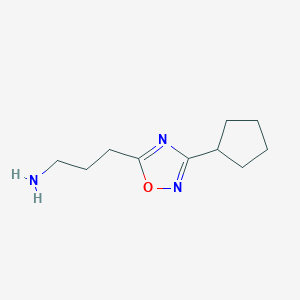

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Description

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a small organic molecule characterized by a 1,2,4-oxadiazole ring substituted with a cyclopentyl group at the 3-position and a propan-1-amine chain at the 5-position. The compound is often synthesized as a hydrochloride salt (SY096021) to enhance solubility and stability . Its molecular formula is C${10}$H${17}$N$_{3}$O, with a molecular weight of approximately 195.27 g/mol. The cyclopentyl group introduces steric bulk and moderate lipophilicity, while the primary amine facilitates interactions with biological targets, such as receptors or enzymes.

Its synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives, followed by reductive amination to attach the propan-1-amine chain .

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine |

InChI |

InChI=1S/C10H17N3O/c11-7-3-6-9-12-10(13-14-9)8-4-1-2-5-8/h8H,1-7,11H2 |

InChI Key |

WAMDWCMVWWMKTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NOC(=N2)CCCN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical studies to understand its interactions with various biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical and physiological processes. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine can be better understood by comparing it to analogs with variations in the oxadiazole substituents, amine chain length, or aromatic systems. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Cyclopentyl vs. Aromatic Groups: The cyclopentyl group in SY096021 provides a balance between lipophilicity and steric hindrance compared to aromatic substituents like phenyl or pyridyl. For instance, the 4-decylphenyl group in SLF1081851 significantly increases molecular weight (375.52 g/mol) and lipophilicity, making it suitable for membrane-bound targets like S1P transporters . Halogenated Derivatives: MA2 incorporates a 2-chloro-4-fluorophenyl group, which improves binding to cannabinoid receptors (CB2) due to halogen interactions with hydrophobic pockets .

Amine Chain Modifications: Shortening the amine chain (e.g., methanamine in vs.

Physicochemical Properties :

- Hydrochloride salts (e.g., SY096021, ) are commonly used to improve aqueous solubility. The cyclopentyl derivative’s moderate logP (~2.5 estimated) contrasts with the highly lipophilic 4-decylphenyl analog (logP > 6) .

Biological Applications :

- SY096021’s cyclopentyl-oxadiazole scaffold is under investigation for CNS disorders, whereas thiophene-containing analogs (e.g., ) are explored in cancer therapy for their electronic properties .

Biological Activity

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that belongs to the oxadiazole class, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 195.26 g/mol

- CAS Number : 1184411-16-2

Biological Activity Overview

The biological activities of oxadiazole derivatives, including 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine, have been extensively studied. These compounds exhibit a variety of pharmacological effects:

- Anticancer Activity : Compounds in the oxadiazole family have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Properties : Oxadiazoles have demonstrated antimicrobial activity against both bacterial and fungal strains. They inhibit the growth of pathogens through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

- Anti-inflammatory Effects : Some oxadiazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX), which play a crucial role in the inflammatory response .

- Neuroprotective Effects : Research indicates that certain oxadiazole compounds may protect neuronal cells from damage, making them potential candidates for treating neurodegenerative diseases .

Anticancer Studies

A study highlighted the effectiveness of oxadiazole derivatives against multiple cancer cell lines, showing that compound 25 (a close analogue) had an inhibition zone ranging from 20–25 mm against human cervical carcinoma (HeLa) and other cancer types .

| Cell Line | IC (µM) |

|---|---|

| HeLa | 12.5 |

| CaCo-2 | 15.0 |

| H9c2 | 10.0 |

Antimicrobial Activity

Research has shown that oxadiazole derivatives can effectively combat a range of microbial infections. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results demonstrate the potential of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine as a lead compound for further development into antimicrobial agents.

Case Studies

Several case studies have documented the biological activity of oxadiazole derivatives:

- Study on Anticancer Properties : A comparative study on various oxadiazole derivatives showed that modifications in the side chains significantly enhanced their cytotoxicity against breast and lung cancer cell lines .

- Neuroprotective Study : Another research project investigated the neuroprotective effects of selected oxadiazoles in models of oxidative stress and found that these compounds could reduce neuronal cell death significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.